4-MORPHOLINE-D8-CARBONYL CHLORIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Morpholine-d8-carbonyl Chloride (4-MDC) is an organochloride compound with the molecular formula C5H9ClN2O. It is a colorless, flammable liquid that has a pungent odor. 4-MDC is an important intermediate in the synthesis of a variety of organic compounds, and is used in many industrial processes. It is also used as a reagent to synthesize compounds that bear morpholine moieties .

Synthesis Analysis

4-MDC is prepared by reacting morpholine hydrochloride with phosgene in an inert liquid medium such as toluene and xylene, at 50-150°C, preferably 60-120°C .Molecular Structure Analysis

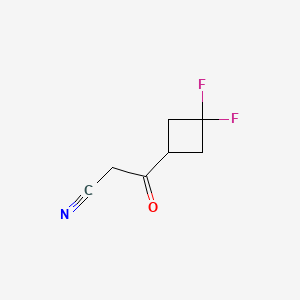

The molecular structure of 4-MDC is characterized by a morpholine ring attached to a carbonyl chloride group . The isotopic enrichment is 98 atom % D .Chemical Reactions Analysis

The relative reactivity of carboxylic acid derivatives toward nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl. The more electronegative leaving groups withdraw electron density from the carbonyl, thereby increasing its electrophilicity .Physical And Chemical Properties Analysis

4-MDC is a stable compound if stored under recommended conditions . It has a molecular weight of 157.63 . The CAS Number is 1219804-24-6 .Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of 4-MORPHOLINE-D8-CARBONYL CHLORIDE can be achieved through the reaction of morpholine with D8-acetic anhydride followed by reaction with thionyl chloride.", "Starting Materials": [ "Morpholine", "D8-acetic anhydride", "Thionyl chloride" ], "Reaction": [ "Step 1: Add D8-acetic anhydride to morpholine and stir at room temperature for 1 hour.", "Step 2: Heat the reaction mixture to 80°C for 2 hours to form 4-MORPHOLINE-D8-ACETIC ACID.", "Step 3: Add thionyl chloride to the reaction mixture and reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitated 4-MORPHOLINE-D8-CARBONYL CHLORIDE.", "Step 5: Wash the product with cold diethyl ether and dry under vacuum." ] } | |

CAS番号 |

1219804-24-6 |

分子式 |

C5H8ClNO2 |

分子量 |

157.623 |

IUPAC名 |

2,2,3,3,5,5,6,6-octadeuteriomorpholine-4-carbonyl chloride |

InChI |

InChI=1S/C5H8ClNO2/c6-5(8)7-1-3-9-4-2-7/h1-4H2/i1D2,2D2,3D2,4D2 |

InChIキー |

XMWFMEYDRNJSOO-SVYQBANQSA-N |

SMILES |

C1COCCN1C(=O)Cl |

同義語 |

4-MORPHOLINE-D8-CARBONYL CHLORIDE |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)

![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)

![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)

![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)